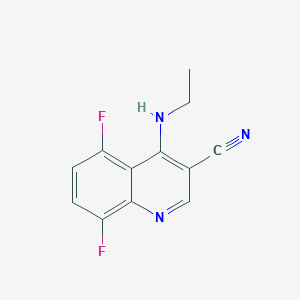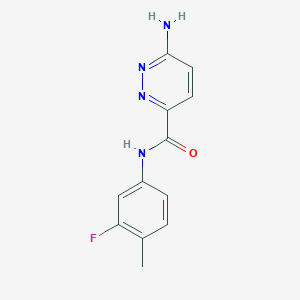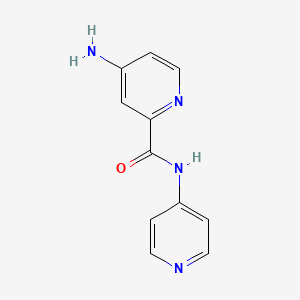![molecular formula C12H17N3O3 B7554875 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on neurological disorders such as epilepsy, anxiety, and addiction.
作用机制
The mechanism of action of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can reduce neuronal excitability and have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have other biochemical and physiological effects. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can increase the expression of GABA receptors in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its potential for toxicity at high doses, which may limit its clinical use.
未来方向
There are several potential future directions for research on 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid on GABA levels and neuronal excitability. Finally, there is potential for the development of new analogs of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid with improved pharmacokinetic properties and reduced toxicity.
合成方法
The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves several steps, including the reaction of piperidine with 4-chloro-1H-pyrazole-5-carbonyl chloride to produce 1-(4-chloro-1H-pyrazol-5-yl)piperidine, which is then reacted with 3-bromopropionic acid to form 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been optimized to produce high yields and purity.
科学研究应用
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behavior in rodents. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
属性
IUPAC Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(17)2-1-9-3-5-15(6-4-9)12(18)10-7-13-14-8-10/h7-9H,1-6H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWFNQDAGSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)

![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)


![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)